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molecular formula C6H5F4N3O2 B1317642 2-Amino-4,6-bis(difluoromethoxy)pyrimidine CAS No. 86209-44-1

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Cat. No. B1317642
M. Wt: 227.12 g/mol
InChI Key: DARNJZBBTBLNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04542216

Procedure details

To a solution of 1.0 g of 4,6-bis(difluoromethoxy)-2-methylsulfonylpyrimidine in 20 ml of methylene chloride are added, with vigorous stirring, 5 ml of a 30% aqueous ammonia solution, in the course of which the reaction mixture warms up and is stirred for a further 2 hours. The solution is subsequently concentrated by evaporation and crystallised to thus obtain, in quantitative yield, (0.8 g) 4,6-bis(difluoromethoxy)-2-aminopyrimidine, m.p. 67°-69° C.
Name
4,6-bis(difluoromethoxy)-2-methylsulfonylpyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:18])[O:3][C:4]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]=[C:6](S(C)(=O)=O)[N:5]=1.[NH3:19]>C(Cl)Cl>[F:1][CH:2]([F:18])[O:3][C:4]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]=[C:6]([NH2:19])[N:5]=1

Inputs

Step One
Name
4,6-bis(difluoromethoxy)-2-methylsulfonylpyrimidine
Quantity
1 g
Type
reactant
Smiles
FC(OC1=NC(=NC(=C1)OC(F)F)S(=O)(=O)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is subsequently concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=NC(=NC(=C1)OC(F)F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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